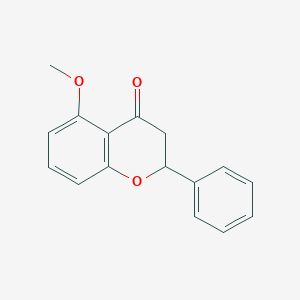

(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Description

Properties

CAS No. |

123931-32-8 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1 |

InChI Key |

YLLFUILNISGLHO-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

In a seminal study, 5-hydroxyflavone was methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) in the presence of potassium hydroxide (KOH) and anhydrous dimethylformamide (DMF). Although this method was originally developed for radiolabeled flavones, its principles are directly applicable to flavanones. The reaction proceeds via deprotonation of the phenolic hydroxyl group by KOH, followed by nucleophilic attack of the resulting oxyanion on the methyl iodide. The optimized conditions include:

-

Temperature : 80°C

-

Reaction Time : 5 minutes

-

Molar Ratio : 1:1.2 (5-hydroxyflavanone:[¹¹C]CH₃I)

-

Solvent : Anhydrous DMF

The product, 5-methoxyflavanone, is isolated through high-performance liquid chromatography (HPLC) with a decay-corrected yield of 22% and radiochemical purity exceeding 99%. While this yield is moderate, the method’s scalability and reproducibility make it a cornerstone in synthetic workflows.

Challenges and Optimizations

A critical limitation of this method is the hygroscopic nature of DMF, which necessitates stringent anhydrous conditions to prevent hydrolysis of the methyl iodide. Substituting DMF with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile has been explored but resulted in reduced yields due to diminished nucleophilicity of the oxyanion. Additionally, the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has shown promise in enhancing reaction efficiency by facilitating ion pairing in heterogeneous systems.

Bromination-Methoxylation Strategy

An alternative route to 5-methoxyflavanone involves a two-step bromination-methoxylation sequence, adapted from protocols used in polyoxygenated flavone synthesis. This method is particularly advantageous for introducing methoxy groups at sterically hindered positions.

Bromination of Flavanone Precursors

The first step entails electrophilic bromination of 5-hydroxyflavanone using molecular bromine (Br₂) in acetic acid. This results in the formation of 5-hydroxy-6,8-dibromo-flavanone, where bromine atoms occupy the ortho positions relative to the hydroxyl group. Key parameters include:

-

Bromine Stoichiometry : 2 equivalents

-

Reaction Time : 2 hours

-

Temperature : 25°C

The dibrominated intermediate is isolated via recrystallization in ethanol, yielding a crystalline product with >95% purity.

Methoxylation via Nucleophilic Substitution

The brominated intermediate undergoes methoxylation by treatment with potassium methoxide (KOCH₃) in methanol. This step displaces the bromine atoms with methoxy groups through an SN₂ mechanism. Optimized conditions are:

-

KOCH₃ Concentration : 1.5 equivalents

-

Reaction Time : 4 hours

-

Temperature : 60°C

The final product, 5-methoxyflavanone, is obtained in 60–70% yield after column chromatography on silica gel. This method’s robustness is underscored by its applicability to large-scale synthesis, though the use of toxic bromine necessitates rigorous safety protocols.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation represents a classical approach to flavanone synthesis, wherein a 2-hydroxyacetophenone derivative reacts with a benzaldehyde derivative under basic conditions. For 5-methoxyflavanone, this method requires 2-hydroxy-5-methoxyacetophenone as the starting material.

Reaction Mechanism

The condensation proceeds via enolate formation, followed by aldol addition and subsequent cyclization to yield the flavanone core. Critical parameters include:

-

Base : Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK)

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (78°C for ethanol)

While this method is theoretically viable, experimental data from the provided sources are limited. However, analogous syntheses of methoxylated flavanones report yields of 40–50% under optimized conditions.

Industrial and Biotechnological Methods

Industrial production of 5-methoxyflavanone often employs biotransformation techniques to enhance regioselectivity and reduce environmental impact. For instance, microbial cultures of Isaria fumosorosea KCH J2 have been utilized to glycosylate methoxylated flavonoids, though direct applications to 5-methoxyflavanone remain exploratory. Enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases offers another sustainable avenue, albeit with challenges in enzyme stability and cost.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficacy of key methods for 5-methoxyflavanone synthesis:

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyflavanone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavanones.

Substitution: Various substitution reactions can introduce different functional groups into the flavanone structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions include hydroxylated, methoxylated, and glycosylated derivatives of 5-Methoxyflavanone .

Scientific Research Applications

Anti-Inflammatory Properties

5-Methoxyflavanone has shown promising results in alleviating inflammation, particularly in acute lung injury (ALI) models. A study demonstrated that 5-MF treatment inhibited LPS-induced expression of inflammatory markers and improved survival rates in LPS-challenged mice. The compound was found to suppress M1 macrophage polarization and promote M2 macrophage repolarization, indicating its potential as a therapeutic agent for inflammatory diseases .

Anti-Cancer Activity

Research indicates that 5-methoxyflavanone possesses significant anti-cancer properties. It has been studied for its cytotoxic effects on various cancer cell lines, including colon cancer (Caco-2 cells). The compound exhibited strong bioavailability and metabolic stability, enhancing its efficacy as a chemopreventive agent. In vitro studies revealed that 5-MF induced apoptosis in cancer cells through intrinsic pathways, making it a candidate for further development in cancer therapies .

Table 1: Summary of Anti-Cancer Studies on 5-Methoxyflavanone

Neuroprotective Effects

In addition to its anti-inflammatory and anti-cancer properties, 5-methoxyflavanone has been investigated for its neuroprotective effects. A study indicated that it could ameliorate vincristine-induced peripheral neuropathy in mice, suggesting its potential utility in treating neuropathic pain and related disorders .

Metabolic Stability and Bioavailability

One of the key advantages of 5-methoxyflavanone over unmethylated flavonoids is its enhanced metabolic stability and bioavailability. Research has shown that the transport of 5-MF across intestinal barriers is significantly higher compared to other flavonoids like chrysin, which may contribute to its superior therapeutic effects when administered orally .

Case Study 1: Lung Injury Model

In a controlled experiment involving C57BL/6 mice, researchers administered varying doses of 5-methoxyflavanone prior to inducing ALI with LPS. The results indicated a marked reduction in lung inflammation and improved survival rates among treated mice compared to controls. This study highlights the potential of 5-MF as a novel drug candidate for treating ALI .

Case Study 2: Colon Cancer Treatment

A study focusing on the effects of 5-methoxyflavanone on Caco-2 colon cancer cells demonstrated significant cytotoxicity at micromolar concentrations. The mechanism involved the induction of apoptosis through oxidative stress pathways, underscoring the compound's potential as a chemotherapeutic agent against colon cancer .

Mechanism of Action

The mechanism of action of 5-Methoxyflavanone involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial apoptosis pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Cancer Activity

Key Findings:

- 5-MF vs. 5,7-Dimethoxyflavanone: Both compounds exhibit metabolic resistance, but 5,7-dimethoxyflavanone shows enhanced anti-inflammatory and NO inhibitory activity compared to 5-MF. This suggests additional methoxy groups (e.g., at C7) may amplify bioactivity .

- 5-MF vs. 2',3'-Dimethoxyflavanone (2',3'-DMF): While 5-MF triggers cytoprotective autophagy via ERK signaling, 2',3'-DMF induces apoptosis in breast cancer stem cells without activating autophagic flux. This highlights how substituent positions (A-ring vs. B-ring) dictate mechanistic outcomes .

5-MF vs. 6-C-(E-phenylethenyl)naringenin (6-CEPN) :

6-CEPN promotes autophagy-dependent necrosis in colon cancer cells, whereas 5-MF’s autophagy is survival-oriented. Blocking autophagy enhances apoptosis in 5-MF-treated cells but exacerbates necrosis in 6-CEPN models .

Table 1: Anti-Cancer Mechanisms of Selected Flavanones

Anti-Inflammatory Activity

Key Findings:

- 5-MF vs. 4'-Bromo-5,7-Dimethoxyflavanone (4D): 4D exhibits potent NO inhibition (IC₅₀ = 8.2 µM) due to its bromo substituent on the B-ring, whereas 5-MF (IC₅₀ = 25.4 µM) is less active. This underscores the role of halogen groups in enhancing anti-inflammatory potency .

- 5-MF vs. Hydroxylated Flavanones: Hydroxylated analogs like naringenin (5,7,4'-trihydroxyflavanone) show negligible NO inhibition, indicating methoxy groups are more favorable than hydroxyls for this activity .

Table 2: Anti-Inflammatory Activity of Flavanones

Metabolic Stability and Biotransformation

5-MF vs. 5-Methoxyflavone :

5-Methoxyflavone, a flavone analog with a C2-C3 double bond, is metabolized by Beauveria bassiana into 5-MF . However, 5-Methoxyflavone demonstrates superior gastroprotective activity in rats, likely due to enhanced vascular perfusion and leukocyte adherence inhibition—effects absent in 5-MF .

Structural-Activity Relationships (SAR)

- Methoxy Position: C5-methoxy (5-MF) confers metabolic stability but moderate anti-inflammatory activity. C7-methoxy (e.g., 5,7-dimethoxyflavanone) enhances intestinal absorption and bioactivity .

- B-Ring Modifications :

- Flavanone vs. Flavone: The C2-C3 double bond in flavones (e.g., 5-Methoxyflavone) is critical for gastroprotection and antioxidant activity, which flavanones lack .

Q & A

Q. What are the recommended analytical methods to assess the purity and structural integrity of 5-Methoxyflavanone in experimental settings?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with ≥90% assay purity being standard for research-grade 5-Methoxyflavanone . For structural confirmation, infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical. IR bands at 1643 cm⁻¹ (carbonyl stretch) and 837 cm⁻¹ (substituent arrangement) can differentiate flavanone derivatives from flavones .

Q. How can researchers optimize biotransformation protocols for converting 5-Methoxyflavanone into 5-Methoxyflavone?

Plant cell cultures, such as Phaseolus coccineus or Glycine max callus systems, achieve ~98.7% conversion efficiency. Key parameters include substrate concentration (e.g., 0.1–0.5 mM), incubation time (72–96 hours), and monitoring via thin-layer chromatography (TLC) or HPLC to track product formation . Note that high conversion rates may not correlate with yields (e.g., 1.3% yield for 5-Methoxyflavone), necessitating post-reaction purification steps .

Q. What safety protocols are essential when handling 5-Methoxyflavanone in laboratory settings?

Use appropriate personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. The compound is stable under recommended storage conditions (2–8°C, inert atmosphere) but avoid prolonged exposure to oxidizing agents . Toxicity data are limited, so adhere to general flavanone handling guidelines .

Advanced Research Questions

Q. What experimental models are suitable for studying 5-Methoxyflavanone’s anti-cancer mechanisms, and how should controls be designed?

Use HCT116 human colon cancer cells (wild-type and p53/p21-null variants) to investigate cell cycle arrest (G2/M phase) and apoptosis. Include controls for autophagy inhibition (e.g., chloroquine) and ERK signaling (e.g., U0126 inhibitor). Dose-response studies (10–100 µM, 24–48 hours) with MTT assays for viability and flow cytometry for cell cycle analysis are critical .

Q. How does bromination of 5-Methoxyflavanone alter its bioactivity, and what analytical techniques validate structural changes?

Reaction with N-bromosuccinimide (NBS) introduces bromine at the C-6 position, converting 5-Methoxyflavanone into a flavone derivative. IR spectroscopy (1643 cm⁻¹ for flavones vs. 1645 cm⁻¹ for flavanones) and elemental analysis (21.4% Br content) confirm modification. Brominated derivatives may exhibit enhanced cytotoxicity due to increased electrophilicity, but comparative assays (e.g., IC₅₀ in cancer cells) are required to validate activity shifts .

Q. What methodological strategies resolve contradictions in biotransformation data, such as high conversion rates but low yields?

Contradictions arise from competing metabolic pathways or product degradation. Use kinetic studies to identify optimal harvest times and supplement cultures with cofactors (e.g., NADPH) to stabilize intermediates. Employ design of experiments (DoE) to test variables like pH, temperature, and nutrient availability .

Q. How can researchers investigate the synergistic effects of 5-Methoxyflavanone with ERK inhibitors in cancer therapy?

Co-treatment with ERK inhibitors (e.g., SCH772984) enhances apoptosis by blocking autophagy-mediated survival pathways. Use western blotting to monitor LC3-II (autophagy marker) and cleaved caspase-3 (apoptosis marker). Isobologram analysis or Chou-Talalay combination indices quantify synergism .

Methodological Rigor and Reproducibility

Q. What steps ensure reproducibility in synthesizing 5-Methoxyflavanone derivatives?

Document reaction conditions rigorously: solvent purity (e.g., anhydrous DMF), stoichiometry (1:1.5 substrate-to-NBS ratio), and purification methods (e.g., ethanol recrystallization). Provide spectral data (¹H/¹³C NMR, HRMS) in supplementary materials for peer validation .

Q. How should researchers address variability in 5-Methoxyflavanone’s anti-proliferative effects across cell lines?

Account for genetic heterogeneity (e.g., p53 status in HCT116 vs. other lines) and culture conditions (e.g., serum concentration). Normalize data to cell doubling times and include multiple replicates. Use RNA sequencing to identify differential gene expression linked to compound sensitivity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. How can structural-activity relationship (SAR) studies improve 5-Methoxyflavanone derivatives?

Systematically modify substituents (e.g., methoxy vs. hydroxy groups) and assess impacts on bioactivity via in vitro assays. Molecular docking (e.g., Autodock Vina) predicts interactions with targets like cyclin-dependent kinases. Prioritize derivatives with logP <5 for optimal bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.